5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide
Brand Name: Vulcanchem
CAS No.: 3493-13-8
VCID: VC2211840
InChI: InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H
SMILES: C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]
Molecular Formula: C15H23IN6O5S
Molecular Weight: 526.4 g/mol

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide

CAS No.: 3493-13-8

Cat. No.: VC2211840

Molecular Formula: C15H23IN6O5S

Molecular Weight: 526.4 g/mol

* For research use only. Not for human or veterinary use.

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide - 3493-13-8

Specification

CAS No. 3493-13-8
Molecular Formula C15H23IN6O5S
Molecular Weight 526.4 g/mol
IUPAC Name (3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide
Standard InChI InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H
Standard InChI Key XQMWYLXPEGFCFT-UHFFFAOYSA-N
Isomeric SMILES C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]
SMILES C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]
Canonical SMILES C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]

Introduction

Chemical Properties and Structure

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide is a modified adenosine derivative featuring a distinctive sulfonium group that confers its biological activity. This compound bears structural similarity to S-adenosylmethionine (SAMe), a principal methyl donor in numerous biochemical reactions. The chemical properties of this compound are summarized in the table below:

PropertyValue
CAS Number3493-13-8
Molecular FormulaC15H23IN6O5S
Molecular Weight526.4 g/mol
IUPAC Name(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide

The molecular structure of this compound consists of an adenosine moiety with a sulfonium group at the 5' position, which contains a methylated sulfur atom bonded to a 3-amino-3-carboxypropyl chain. The iodide serves as a counterion to balance the positive charge on the sulfonium group . The base form of this compound (without the iodide) has a molecular mass of 399.45 g/mol and a molecular formula of C15H23N6O5S .

Structural Characteristics

The compound's structure can be described as a modified nucleoside containing:

  • An adenine base (6-aminopurine)

  • A ribose sugar moiety

  • A sulfonium group at the 5' position of the ribose

  • A 3-amino-3-carboxypropyl side chain

  • An iodide counterion

This specific structural arrangement is crucial for its biochemical function, particularly its ability to participate in methylation reactions.

Biochemical Function and Biological Role

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide functions primarily as a methyl donor in biological systems. Though specific research on this exact compound is somewhat limited, its structural similarity to SAMe provides substantial insight into its biological significance.

Methylation Processes

As a methyl donor, this compound plays a critical role in various enzymatic methylation reactions, particularly those catalyzed by:

  • Catechol O-methyltransferase (COMT)

  • DNA methyltransferases (DNMT)

These methylation processes are fundamentally important for:

  • DNA synthesis and repair

  • Gene expression regulation

  • Protein modification

  • Small molecule metabolism

Tissue Distribution

While present throughout the body's cells, compounds of this class are notably concentrated in the liver, where approximately 85% of all methylation reactions occur. This hepatic concentration highlights the compound's significance in liver-specific biochemical processes .

Research Applications

The research applications of 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide stem from its biochemical properties and structural relationship to SAMe.

Laboratory Uses

In research settings, this compound serves several important functions:

  • Primary methyl donor molecule in mammalian cell culture systems

  • First-step metabolite in methionine biosynthesis studies

  • Reference compound for methylation reaction analysis

Biochemical Assays

Due to its role in methylation, this compound is utilized in various biochemical assays:

  • Cell proliferation studies

  • Methylation pathway investigations

  • Enzyme kinetics analysis for methyltransferases

Although direct research findings specifically on 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide are somewhat limited in the available literature, the compound's structural similarity to SAMe has led researchers to explore its potential in similar applications.

Relationship to S-Adenosylmethionine

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide is structurally related to S-adenosylmethionine (SAMe), with both compounds sharing the core adenosine structure modified with a sulfonium group .

Comparative Analysis

The table below compares key features of 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide and related compounds:

CompoundCAS NumberMolecular FormulaKey Feature
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide3493-13-8C15H23IN6O5SContains iodide counterion
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxyadenosine (free base)485-80-3C15H23N6O5SNo counterion
5'-Deoxy-5'-iodoadenosine4099-81-4C10H12IN5O3Different modification pattern

Biochemical Significance

The structural similarity to SAMe suggests 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide may share many of the biochemical roles documented for SAMe, including:

  • Involvement in regulating liver function

  • Supporting cellular growth mechanisms

  • Participating in cellular response to injury

  • Contributing to neurotransmitter metabolism

Physiological Implications

Based on its structural relationship to SAMe, 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide likely has significant physiological implications, particularly in methylation-dependent processes.

Metabolic Significance

In metabolic pathways, this compound likely serves as:

  • An intermediate in methionine metabolism

  • A precursor for polyamine synthesis

  • A contributor to phospholipid metabolism

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